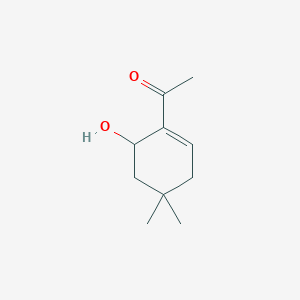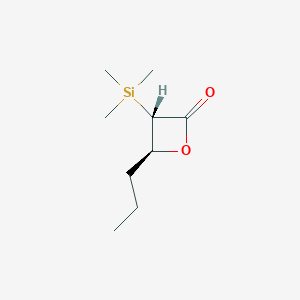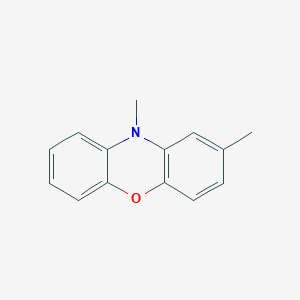
2,10-Dimethyl-10H-phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,10-Dimethyl-10H-phenoxazine is an organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic electronics, and pharmaceuticals due to their unique structural and electronic properties . The compound’s structure consists of a tricyclic aromatic system with nitrogen and oxygen heteroatoms, making it a versatile scaffold for various chemical modifications and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,10-Dimethyl-10H-phenoxazine typically involves the condensation of 2-aminophenol with appropriate methyl-substituted aromatic compounds. One common method includes the oxidative cyclization of 2-aminophenol derivatives in the presence of oxidizing agents such as iodine or ferric chloride . The reaction is usually carried out in a high-boiling solvent like diphenyl ether at elevated temperatures (250-280°C) to facilitate the formation of the phenoxazine ring system .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,10-Dimethyl-10H-phenoxazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in alcoholic solvents.
Substitution: Halogenating agents, nitrating agents; reactions often require catalysts like Lewis acids.
Major Products:
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Halogenated, nitrated, or alkylated phenoxazine derivatives.
Applications De Recherche Scientifique
2,10-Dimethyl-10H-phenoxazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,10-Dimethyl-10H-phenoxazine involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Phenoxazine: The parent compound with similar structural features but without the methyl substitutions.
Phenothiazine: A structurally related compound with sulfur instead of oxygen, known for its use in antipsychotic drugs.
Phenazine: Another related compound with nitrogen atoms in the ring system, used in dyes and antibiotics.
Uniqueness: 2,10-Dimethyl-10H-phenoxazine stands out due to its specific methyl substitutions, which can enhance its electronic properties and reactivity compared to its analogs. These modifications can lead to improved performance in applications such as OLEDs and therapeutic agents .
Propriétés
Numéro CAS |
72403-86-2 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2,10-dimethylphenoxazine |
InChI |
InChI=1S/C14H13NO/c1-10-7-8-14-12(9-10)15(2)11-5-3-4-6-13(11)16-14/h3-9H,1-2H3 |
Clé InChI |
PDKGZMXCBDOGFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC3=CC=CC=C3N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



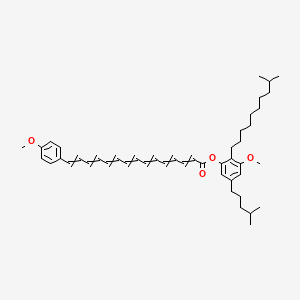
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)
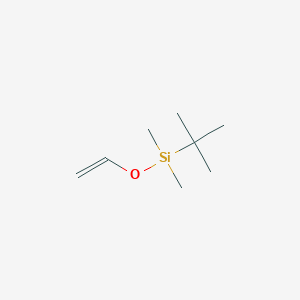
![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)

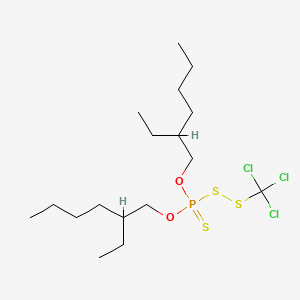
oxophosphanium](/img/structure/B14473122.png)
silane](/img/structure/B14473125.png)
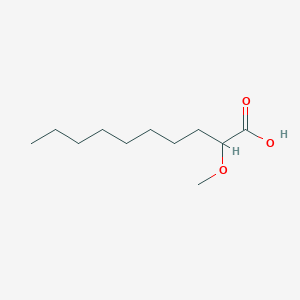
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
